![molecular formula C14H13ClF3N B1356798 (4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride CAS No. 412950-48-2](/img/structure/B1356798.png)
(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride
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Overview
Description
(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C14H13ClF3N and its molecular weight is 287.71 g/mol. The purity is usually 95%.
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Biological Activity
(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride is a compound of significant interest in various fields, particularly in pharmaceutical development, material science, and agrochemicals. Its unique trifluoromethyl group enhances its biological activity, making it a valuable subject of study in drug design and development. This article reviews the biological activities of this compound, highlighting key research findings, case studies, and applications.
The chemical formula for this compound is C14H12F3N·HCl. The presence of the trifluoromethyl group (–CF3) contributes to its metabolic stability and increases lipid solubility, which is crucial for membrane permeability and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
- Pharmaceutical Development : This compound serves as an intermediate in synthesizing drugs targeting neurological disorders. It has shown promise in enhancing the binding affinity of drugs to their targets due to the electron-withdrawing nature of the trifluoromethyl group .
- Anticonvulsant Activity : Recent studies have identified derivatives of this compound with significant anticonvulsant properties. For instance, compounds with similar structures exhibited efficacy against drug-resistant epilepsy models and pain responses in animal models .
- Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific binding sites effectively. For example, certain N-aryl derivatives demonstrated over 90% inhibition at micromolar concentrations against specific receptor sites .
Case Study: Anticonvulsant Properties
A study focused on water-soluble analogues of previously described anticonvulsants highlighted the effectiveness of these compounds in various models of epilepsy. The lead compound showed a favorable pharmacokinetic profile and significant anti-inflammatory activity, suggesting a complex mechanism involving sodium and calcium current inhibition .
Binding Affinity Studies
In a comparative analysis of N-aryl derivatives, it was found that modifications to the trifluoromethyl group significantly impacted binding affinities. For instance, the introduction of additional fluorine atoms enhanced binding affinity to specific receptors, indicating that structural modifications can lead to increased biological activity .
Data Tables
Compound | Activity | IC50 (μM) | Notes |
---|---|---|---|
Compound 1 | AChE Inhibition | 19.2 | Moderate activity against acetylcholinesterase |
Compound 2 | BChE Inhibition | 13.2 | Higher potency than non-fluorinated analogs |
Compound 3 | Anticonvulsant | 63.2 | Effective in drug-resistant epilepsy model |
Compound 4 | Pain Response Inhibition | - | Significant effects observed in formalin model |
Applications
The applications of this compound extend beyond pharmaceuticals:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound serves as a critical intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its trifluoromethyl group enhances biological activity and metabolic stability, making it a valuable component in drug design .
Case Study: Neurological Disorders
Research indicates that derivatives of this compound have been explored for their potential in treating conditions like Alzheimer's disease and Parkinson's disease. The trifluoromethyl group can modulate the pharmacokinetics of drug candidates, leading to improved efficacy and reduced side effects .
Material Science
Advanced Materials Formulation
In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its incorporation can significantly enhance thermal stability and chemical resistance, which are critical properties for high-performance materials used in various industries .
Table 1: Properties of Materials Enhanced by the Compound
Property | Enhancement Effect |
---|---|
Thermal Stability | Increased resistance to degradation |
Chemical Resistance | Improved durability against solvents |
Mechanical Strength | Enhanced structural integrity |
Agricultural Chemicals
Development of Eco-Friendly Agrochemicals
The compound plays a role in developing agrochemicals, contributing to more effective pest control agents. These agents are designed to be safer for the environment while maintaining high efficacy against pests .
Case Study: Pest Control Formulations
Research has demonstrated that formulations incorporating this compound exhibit improved performance compared to traditional pesticides, reducing the overall environmental impact while ensuring agricultural productivity .
Analytical Chemistry
Reference Standard in Chemical Analyses
In analytical chemistry, this compound is employed as a reference standard. Its precise chemical structure allows for improved accuracy in various analytical methods, including chromatography and mass spectrometry .
Table 2: Applications in Analytical Methods
Analytical Method | Role of the Compound |
---|---|
Chromatography | Reference standard for calibration |
Mass Spectrometry | Internal standard for quantification |
NMR Spectroscopy | Used to verify structural integrity |
Research in Fluorinated Compounds
Innovations in Drug Design
The unique trifluoromethyl group present in this compound allows researchers to explore its effects on biological activity extensively. This exploration leads to innovations in drug design, particularly for compounds aimed at specific biological targets .
Case Study: Fluorinated Drug Development
Recent studies have highlighted how modifications involving this compound can lead to the development of drugs with enhanced selectivity and potency against target proteins involved in various diseases .
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11;/h1-8H,9,18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRPUDGODEFCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592111 |
Source
|
Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412950-48-2 |
Source
|
Record name | 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.